molecular formula C14H15ClN2O2 B1520791 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride CAS No. 1240528-11-3

2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride

Cat. No. B1520791
CAS RN: 1240528-11-3
M. Wt: 278.73 g/mol
InChI Key: QRPSECZSKCUMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Quinoline-3-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocycle that’s also used in medicinal chemistry .


Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The quinoline moiety provides a flat aromatic system that can interact with biological targets.


Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions, including functionalization and ring-opening reactions . Quinoline-3-carboxylic acid, like other carboxylic acids, can participate in reactions such as esterification and amide bond formation.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride” would depend on its exact structure. Generally, compounds containing a pyrrolidine ring and a quinoline moiety are expected to be solid at room temperature .

Scientific Research Applications

2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride has been used in a number of scientific research applications. It has been used in the synthesis of various drugs, including antifungal agents, anticonvulsants, and antihistamines. It has also been used in the study of biochemistry and physiology, as well as in the development of new drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride in laboratory experiments is its stability and strong base properties. It is also relatively non-toxic, making it a safe reagent for use in the laboratory. However, it is not as soluble in water as some other compounds, which can make it difficult to use in certain experiments.

Future Directions

2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride has a wide range of potential applications in the fields of chemistry, biology, and medicine. In the future, it could be used in the development of new drugs, as well as in the study of biochemistry and physiology. It could also be used in the synthesis of new compounds, such as polymers and nanomaterials. Additionally, it could be used to study the effects of environmental pollutants on human health. Finally, it could be used to develop new methods for the detection and treatment of diseases.

Safety and Hazards

The safety and hazards associated with a specific compound depend on its exact structure and properties. As a general rule, compounds containing a pyrrolidine ring and a quinoline moiety should be handled with care, as they may pose certain health risks .

properties

IUPAC Name

2-pyrrolidin-1-ylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2.ClH/c17-14(18)11-9-10-5-1-2-6-12(10)15-13(11)16-7-3-4-8-16;/h1-2,5-6,9H,3-4,7-8H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPSECZSKCUMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3C=C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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